molecular formula C28H22N4O3 B10876548 2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10876548
M. Wt: 462.5 g/mol
InChI Key: AUAKLPCUGKZVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound featuring a fused triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions

    Formation of the Core Structure: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 4-methoxybenzaldehyde and hydrazine derivatives under acidic or basic conditions.

    Substitution Reactions: The benzyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. Common reagents include benzyl bromide and 4-methoxyphenylboronic acid, often catalyzed by palladium or copper catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound, altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    8,9-Bis(4-methoxyphenyl)-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a thienyl group instead of a benzyl group.

    2-(4-Methoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar structure with variations in the substituent groups.

Uniqueness

2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of benzyl and methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

4-benzyl-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H22N4O3/c1-33-21-12-8-19(9-13-21)24-25-27-30-23(16-18-6-4-3-5-7-18)31-32(27)17-29-28(25)35-26(24)20-10-14-22(34-2)15-11-20/h3-15,17H,16H2,1-2H3

InChI Key

AUAKLPCUGKZVOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CC5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.